molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

2',4'-Dihydroxyacetophenone

Cat. No. B118725
CAS RN: 89-84-9
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Patent
US04777298

Procedure details

A process of claim 1, wherein 1,3-dihydroxy-4-acetylbenzene is prepared by combining resorcinol with acetic acid and hydrobromic acid at a temperature between about the boiling point of the reaction mixture to about 75° C. for between about one hour to about five days.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br.[C:10](O)(=[O:12])[CH3:11]>>[OH:2][C:1]1[CH:8]=[CH:7][C:6]([C:10](=[O:12])[CH3:11])=[C:4]([OH:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 75° C.
CUSTOM
Type
CUSTOM
Details
for between about one hour to about five days

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.